

Chemical Identity and Expected NMR Shifts

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Compound Focus: Pyridine hydroiodide

CAS No.: 18820-83-2

Cat. No.: S1832926

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Pyridine hydroiodide is the salt formed when pyridine is protonated by hydroiodic acid (HI). Its molecular formula is $C_5H_5N \cdot HI$ (Molecular Weight: 207.01 g/mol) [1].

The key to predicting its NMR spectrum lies in understanding that in this salt, the pyridine exists in its **protonated form (pyridinium)**. The protonation of the nitrogen atom significantly alters the electron density of the aromatic ring, leading to a predictable downfield shift (towards higher ppm values) of the proton signals compared to neutral pyridine [2].

The table below summarizes the expected 1H NMR chemical shifts for **pyridine hydroiodide**, inferred from data on the pyridinium ion in acidic conditions (D_2O , pH = 1) [2].

Table: Expected 1H NMR Chemical Shifts for Pyridine Hydroiodide

Proton Position on Ring	Multiplicity	Chemical Shift (δ , ppm)	Notes
Ortho (2H)	Doublet	~ 8.87	Downfield from neutral pyridine (δ 8.53)
Para (1H)	Multiplet (Triplet-like)	~ 8.44	Downfield from neutral pyridine (δ 7.84)
Meta (2H)	Multiplet	~ 7.98	Downfield from neutral pyridine (δ 7.53)

Experimental Protocol for NMR Characterization

To accurately characterize **pyridine hydroiodide**, you can follow this detailed experimental methodology.

1. Sample Preparation

- **Solvent Selection:** Use a deuterated solvent. **DMSO-d6** and **CDCl3** are common for such organics, and the search results contain NMR parameters for neutral pyridine in both [3]. **D2O** is also an excellent choice, especially for salts [2].
- **Sample Concentration:** Prepare a standard NMR sample with ~0.5 mL of deuterated solvent and 5-10 mg of your **pyridine hydroiodide** compound. Ensure the sample is fully dissolved.

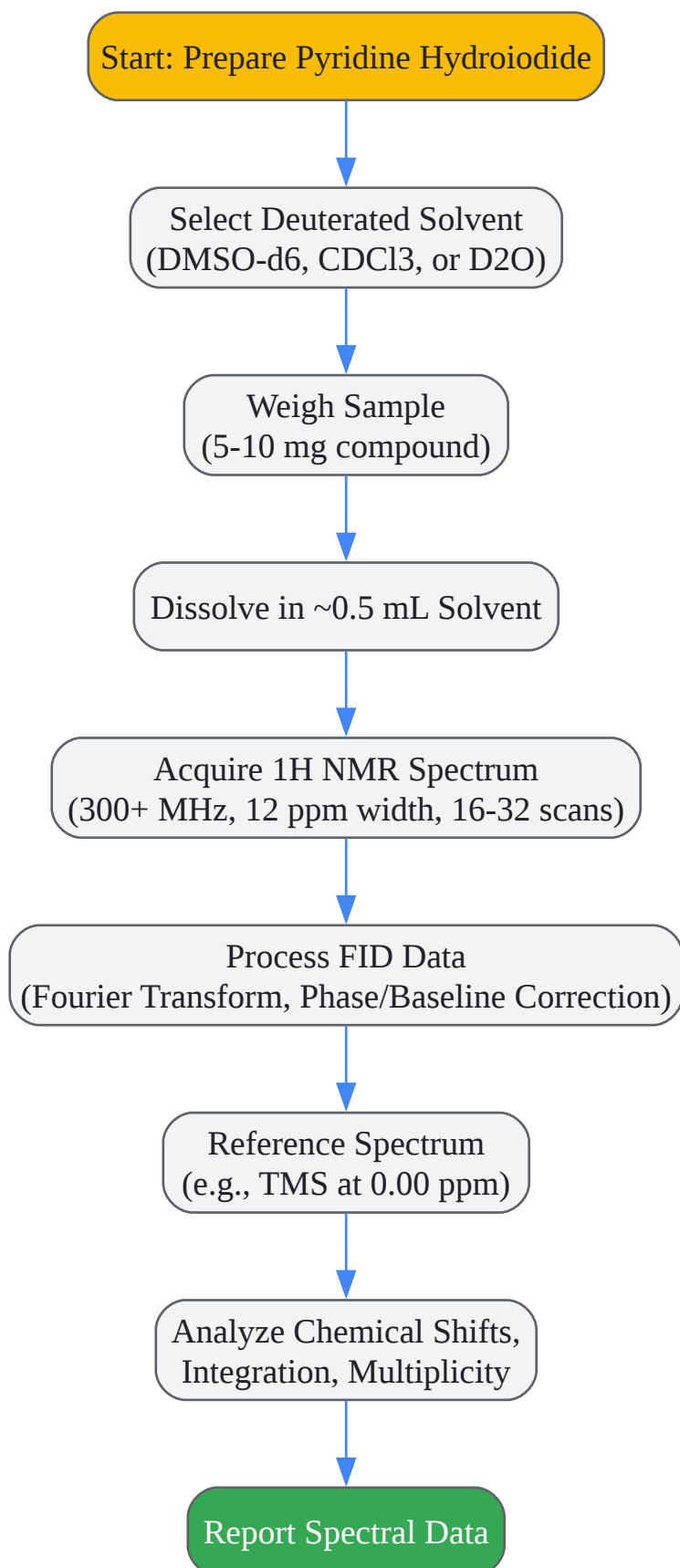
2. Data Acquisition

- **Instrument Setup:** Acquire the ^1H NMR spectrum on a spectrometer with a field strength of **300 MHz or higher** [3] [2].
- **Parameters:**
 - **Spectral Width:** 12 ppm to ensure all signals are captured [2].
 - **Relaxation Delay (d1):** Set to 1 second or more to allow for spin-lattice relaxation.
 - **Number of Scans (ns):** 16-32 scans should provide a good signal-to-noise ratio for a concentrated sample [2].

3. Data Processing and Analysis

- Process the Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference your spectrum. If using DMSO-d6, the residual solvent peak is set to 2.50 ppm. For D2O, an internal reference like 0.1% TMS or DSS (δ 0.00 ppm) can be used, though the search results also mention referencing to a tetramethylammonium iodide peak at 3.207 ppm [2].
- Analyze the spectrum by assigning each signal in the aromatic region (expected between 7.5-9.0 ppm) based on its chemical shift, integration (number of protons), and multiplicity (splitting pattern).

This experimental workflow for preparing and analyzing a **pyridine hydroiodide** sample can be visualized as follows:



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*Experimental workflow for NMR characterization of **pyridine hydroiodide**.*

Critical Technical Considerations for Researchers

- **Solvent and Environment Effects:** Be aware that NMR chemical shifts are sensitive to solvent, concentration, and temperature [4] [5]. The values in the table are estimates; your observed shifts may vary slightly. Always report the solvent used.
- **Confirmation of Protonation:** The definitive evidence for **pyridine hydroiodide** formation will be the observed downfield shifts consistent with the pyridinium ion. Comparing your spectrum to one of neutral pyridine acquired in the same solvent is the most direct way to confirm this [2].
- **Handling and Purity:** The search results indicate that commercial **pyridine hydroiodide** may have a **purity of 97% Min.** [1]. Be prepared to identify minor impurities in your NMR spectrum, potentially using reference charts for common contaminants [5].

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